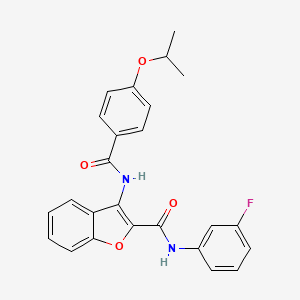

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide, also known as FIBF or GSK2193874, is a novel compound that has shown potential in scientific research for its ability to modulate the activity of certain enzymes and receptors in the body.

Applications De Recherche Scientifique

Radiotracer Development for Cerebral Imaging

Research has explored arylpropylsulphonamides as α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligands, with efforts directed toward synthesizing fluorine-18-labelled potentiators for AMPA receptors. These compounds aim to serve as radiotracers for cerebral imaging using positron emission tomography (PET), although challenges such as high non-specific binding and uniform distribution across rat brain slices have been encountered, limiting their in vivo imaging potential (Kronenberg et al., 2007).

Anticancer and Cytotoxicity Studies

A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and shown to exhibit cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line. This research contributes to the understanding of the potential anticancer properties of benzofuran derivatives and their application in cancer treatment (Kelly et al., 2007).

Metabolism and Disposition Studies

The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) has been studied for its disposition and metabolism in humans. It is primarily eliminated via feces, with its metabolism involving the oxidation of the benzofuran ring. This study provides insights into the pharmacokinetics and metabolic pathways of benzofuran derivatives, which is crucial for their development as therapeutic agents (Renzulli et al., 2011).

Synthesis and Evaluation of Derivatives

Research into the synthesis of coumarin-3-carboxamide derivatives, including those with 4-fluoro and 2,5-difluoro benzamide functionalities, has demonstrated their potential to inhibit cancer cell growth. These findings highlight the anticancer activity of benzofuran derivatives and their potential as therapeutic agents (Phutdhawong et al., 2021).

Antimicrobial and Antipathogenic Potential

The synthesis and evaluation of new thiourea derivatives, including those with 3-fluorophenyl and other fluorinated phenyl groups, have been explored for their antimicrobial and antipathogenic activities. These studies indicate the potential of benzofuran derivatives in developing novel antimicrobial agents with specific applications against bacterial biofilms (Limban et al., 2011).

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4/c1-15(2)31-19-12-10-16(11-13-19)24(29)28-22-20-8-3-4-9-21(20)32-23(22)25(30)27-18-7-5-6-17(26)14-18/h3-15H,1-2H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHTWWHVYMORFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2688392.png)

![8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2688397.png)

![3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid](/img/structure/B2688399.png)

![4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2688400.png)

![2-{(E)-[(2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2688408.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)